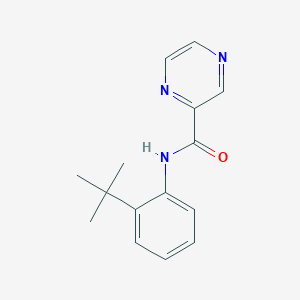
N-(2-tert-butylphenyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylphenyl)pyrazine-2-carboxamide, also known as BPC-157, is a synthetic peptide that has gained attention in scientific research due to its potential healing properties. BPC-157 is derived from a protein found in the stomach called Body Protection Compound and is known for its ability to promote healing in various tissues throughout the body. In
Aplicaciones Científicas De Investigación
N-(2-tert-butylphenyl)pyrazine-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to promote healing in various tissues, including the skin, muscle, bone, and gastrointestinal tract. N-(2-tert-butylphenyl)pyrazine-2-carboxamide has also been studied for its potential to improve cognitive function, reduce inflammation, and protect against oxidative stress.
Mecanismo De Acción
The exact mechanism of action of N-(2-tert-butylphenyl)pyrazine-2-carboxamide is not fully understood, but it is believed to work by promoting the production of growth factors and cytokines, which are involved in the healing process. N-(2-tert-butylphenyl)pyrazine-2-carboxamide may also stimulate the formation of new blood vessels, which can improve blood flow to injured tissues and promote healing.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)pyrazine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to promote the production of collagen, which is essential for the healing of connective tissues such as tendons and ligaments. N-(2-tert-butylphenyl)pyrazine-2-carboxamide has also been shown to reduce inflammation and protect against oxidative stress, which can contribute to tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-tert-butylphenyl)pyrazine-2-carboxamide in lab experiments is its potential to promote healing in various tissues. This can be useful in studying the effects of injury and inflammation on the body. However, one limitation of using N-(2-tert-butylphenyl)pyrazine-2-carboxamide is that it is a synthetic peptide and may not accurately mimic the natural healing processes that occur in the body.
Direcciones Futuras
There are many potential future directions for the study of N-(2-tert-butylphenyl)pyrazine-2-carboxamide. One area of interest is its potential to improve cognitive function and protect against neurodegenerative diseases. N-(2-tert-butylphenyl)pyrazine-2-carboxamide may also have applications in the treatment of chronic pain and inflammation. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-(2-tert-butylphenyl)pyrazine-2-carboxamide.
Conclusion
In conclusion, N-(2-tert-butylphenyl)pyrazine-2-carboxamide is a synthetic peptide that has gained attention in scientific research due to its potential healing properties. It has been studied for its ability to promote healing in various tissues, reduce inflammation, and protect against oxidative stress. N-(2-tert-butylphenyl)pyrazine-2-carboxamide has potential therapeutic applications in a range of areas, including the treatment of chronic pain and inflammation, cognitive function, and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential applications of N-(2-tert-butylphenyl)pyrazine-2-carboxamide.
Métodos De Síntesis
N-(2-tert-butylphenyl)pyrazine-2-carboxamide is synthesized by combining amino acids in a specific sequence using solid-phase peptide synthesis. This process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using a coupling agent. The process is repeated until the desired peptide sequence is obtained.
Propiedades
IUPAC Name |
N-(2-tert-butylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)11-6-4-5-7-12(11)18-14(19)13-10-16-8-9-17-13/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXZOUNBJWUUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


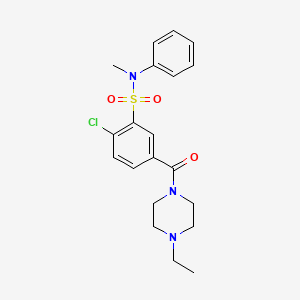
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)
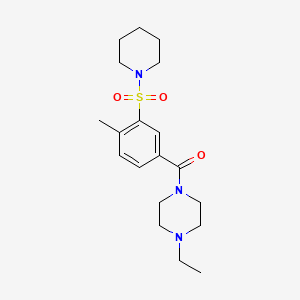
![2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7464991.png)
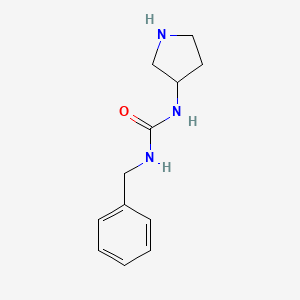
![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)
![N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B7465006.png)

![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)
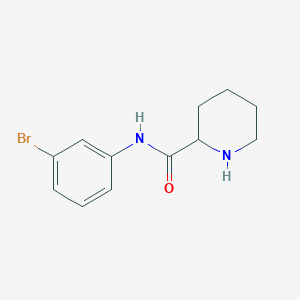
![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
